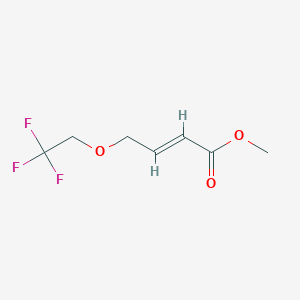

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate” is a chemical compound with the molecular formula C7H9F3O3 . It has a molecular weight of 198.14 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H9F3O3/c1-12-6(11)3-2-4-13-5-7(8,9)10/h2-3H,4-5H2,1H3/b3-2+ . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

“Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate” is a liquid at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available resources .Applications De Recherche Scientifique

Synthesis Applications

- Use in Asymmetric Synthesis: Methyl 4-(5-nitro-1,3-dioxaspiro[5.5]undecan-5-yl)but-2-enoate, a derivative, has been used in asymmetric synthesis, particularly in the synthesis of branched-chain analogues of azapyranoses (Budzińska & Sas, 2001).

- Inhibitory Properties in Bacterial Biosynthesis: A related compound, methyl 4-oxo-4-phenylbut-2-enoate, exhibits in vivo activity against MRSA by inhibiting MenB in bacterial menaquinone biosynthesis (Matarlo et al., 2016).

Material Chemistry and Catalysis

- In Crystal Engineering: Fluorous compounds like 4-[(2,2,2-trifluoroethoxy)methyl]pyridinium halide salts have potential applications in crystal engineering, useful in materials chemistry and catalysis (Lu et al., 2016).

Chemical Transformation Studies

- Study of Substituent Effects on Lactonisation: Research on 5-alkyl-3,4-difluorofuran-2(5H)-ones, starting with radical addition to methyl 2,3,3-trifluoroprop-2-enoate, helps understand substituent effects on lactonisation, enhancing knowledge in the field of fluorinated hydroxyesters (Hajduch et al., 2014).

Photochemical Studies

- Photosensitized Oxidation: Methyl cis-4-oxoalk-2-enoates synthesized through singlet oxygen oxygenation of corresponding 2-methoxyfurans, has been a subject of photochemical studies, contributing to the understanding of photosensitized oxidation in organic chemistry (Iesce et al., 1995).

Safety And Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it include H227, H302, H315, H319, and H335 . The precautionary statements include P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

Propriétés

IUPAC Name |

methyl (E)-4-(2,2,2-trifluoroethoxy)but-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-12-6(11)3-2-4-13-5-7(8,9)10/h2-3H,4-5H2,1H3/b3-2+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPHAQDSRNXIXHZ-NSCUHMNNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=CCOCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C=C/COCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(2,2,2-trifluoroethoxy)but-2-enoate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2Z)-2-[(3,4-dimethoxyphenyl)sulfonylhydrazinylidene]-N-(4-fluorophenyl)chromene-3-carboxamide](/img/structure/B2463368.png)

![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 4-[(propan-2-ylcarbamoylamino)methyl]benzoate](/img/structure/B2463369.png)

![5-Methoxycarbonylthieno[2,3-b]thiophene-2-sulfonylchloride](/img/structure/B2463372.png)

![(4-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone](/img/structure/B2463373.png)

![N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-phenylbutanamide](/img/structure/B2463376.png)

![2-Ethynylimidazo[1,2-a]pyridine](/img/structure/B2463384.png)

![(1H-Pyrrolo[3,2-c]pyridin-4-yl)methanamine dihydrochloride](/img/structure/B2463386.png)